3-Fluoro-O-methyl-D-tyrosine
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Overview
Description
3-Fluoro-O-methyl-D-tyrosine is a synthetic amino acid derivative with the chemical formula C10H12FNO3 It is characterized by the presence of a fluorine atom and a methoxy group attached to the aromatic ring of the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-O-methyl-D-tyrosine typically involves the introduction of a fluorine atom and a methoxy group into the tyrosine molecule. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring of tyrosine. This is followed by the methylation of the hydroxyl group to form the methoxy derivative. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride and methylating agents like methyl iodide under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-O-methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Fluoro-O-methyl-D-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein synthesis.
Mechanism of Action
The mechanism of action of 3-Fluoro-O-methyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, leading to alterations in biological activity. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
3-Fluoro-L-tyrosine: Similar in structure but lacks the methoxy group.
O-methyl-D-tyrosine: Similar but without the fluorine atom.
Fluorinated phenylalanine derivatives: Share the fluorine atom but differ in the rest of the structure.
Uniqueness: 3-Fluoro-O-methyl-D-tyrosine is unique due to the combined presence of both the fluorine atom and the methoxy group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, bioavailability, and specificity in various applications compared to its analogs .
Properties
IUPAC Name |
(2R)-2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXBIYTDJAZSP-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H](C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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